molecular formula C5H12ClNO B6267910 rac-(2R,3R)-2-methylpyrrolidin-3-ol hydrochloride, cis CAS No. 2379905-31-2

rac-(2R,3R)-2-methylpyrrolidin-3-ol hydrochloride, cis

Cat. No. B6267910
CAS RN: 2379905-31-2
M. Wt: 137.6
InChI Key:
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Description

“rac-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride” is a compound with a molecular weight of 229.71 . It’s stored at room temperature and comes in a powder form . Another related compound is “rac-(2R,3R)-2-cyclopropylpyrrolidin-3-ol hydrochloride” which has a molecular weight of 163.65 .


Molecular Structure Analysis

The InChI code for “rac-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride” is 1S/C11H15NO2.ClH/c1-14-10-5-3-2-4-8 (10)11-9 (13)6-7-12-11;/h2-5,9,11-13H,6-7H2,1H3;1H/t9-,11-;/m0./s1 . For “rac-(2R,3R)-2-cyclopropylpyrrolidin-3-ol hydrochloride”, the InChI code is 1S/C7H13NO.ClH/c9-6-3-4-8-7 (6)5-1-2-5;/h5-9H,1-4H2;1H/t6-,7-;/m1./s1 .


Physical And Chemical Properties Analysis

“rac-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride” is a powder that’s stored at room temperature . “rac-(2R,3R)-2-cyclopropylpyrrolidin-3-ol hydrochloride” also has similar properties .

Safety and Hazards

For both “rac-(2R,3R)-2-(2-methoxyphenyl)pyrrolidin-3-ol hydrochloride” and “rac-(2R,3R)-2-cyclopropylpyrrolidin-3-ol hydrochloride”, the safety information includes a warning signal word and hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-2-methylpyrrolidin-3-ol hydrochloride, cis involves the reduction of a ketone intermediate followed by a cyclization reaction.", "Starting Materials": [ "2-methyl-3-pyrrolin-2-one", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-methyl-3-pyrrolin-2-one in methanol and add sodium borohydride slowly while stirring. Maintain the reaction mixture at room temperature for 2 hours.", "Step 2: Add hydrochloric acid to the reaction mixture to quench the excess sodium borohydride. The resulting mixture is then extracted with methylene chloride.", "Step 3: The organic layer is washed with water and dried over anhydrous sodium sulfate. The solvent is then evaporated to obtain the ketone intermediate.", "Step 4: Dissolve the ketone intermediate in methanol and add sodium hydroxide. The reaction mixture is then heated to reflux for 2 hours.", "Step 5: The resulting mixture is cooled and acidified with hydrochloric acid. The precipitate is collected by filtration and washed with water to obtain rac-(2R,3R)-2-methylpyrrolidin-3-ol hydrochloride, cis." ] }

CAS RN

2379905-31-2

Product Name

rac-(2R,3R)-2-methylpyrrolidin-3-ol hydrochloride, cis

Molecular Formula

C5H12ClNO

Molecular Weight

137.6

Purity

95

Origin of Product

United States

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